molecular formula C10H8N2 B13060457 3,6-Dimethylphthalonitrile

3,6-Dimethylphthalonitrile

Cat. No.: B13060457
M. Wt: 156.18 g/mol
InChI Key: YAAWCVHNQITNBC-UHFFFAOYSA-N
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Description

3,6-Dimethylphthalonitrile is an organic compound with the molecular formula C10H8N2. It is also known by its IUPAC name, 3,4-dimethylbenzene-1,2-dicarbonitrile. This compound is characterized by the presence of two methyl groups and two nitrile groups attached to a benzene ring. It is a white crystalline solid with a melting point of approximately 160°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethylphthalonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,6-dimethylphthalic anhydride with ammonia or ammonium salts to form the corresponding phthalimide, which is then dehydrated to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts to accelerate the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylphthalonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

    Oxidation: 3,6-Dimethylphthalic acid

    Reduction: 3,6-Dimethylphthalamine

    Substitution: Various substituted phthalonitrile derivatives

Scientific Research Applications

3,6-Dimethylphthalonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of phthalocyanine compounds, which are important in dye and pigment industries.

    Biology: It is utilized in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is employed in the production of high-performance polymers and resins, particularly in the electronics and aerospace industries.

Mechanism of Action

The mechanism of action of 3,6-Dimethylphthalonitrile involves its ability to undergo various chemical transformations due to the presence of reactive nitrile groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, substitution, and polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphthalonitrile
  • 4,5-Dimethylphthalonitrile
  • 2,3-Dimethylphthalonitrile

Comparison

3,6-Dimethylphthalonitrile is unique due to the specific positioning of its methyl and nitrile groups, which influence its reactivity and the types of products it can form. Compared to other dimethylphthalonitriles, it offers distinct advantages in terms of stability and ease of synthesis.

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3,6-dimethylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C10H8N2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4H,1-2H3

InChI Key

YAAWCVHNQITNBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)C#N)C#N

Origin of Product

United States

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